[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H13O3F1 . For a more detailed structural analysis, you may need to refer to specialized resources or software that can interpret and visualize chemical structures.Chemical Reactions Analysis
Specific chemical reactions involving “[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid” are not available in the sources I have access to. Typically, the reactivity of a compound depends on its functional groups and the conditions under which the reaction is carried out .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., you may need to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Mechanism of Action
The mechanism of action of “[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid” is not specified in the available resources. If this compound is used in drug development, its mechanism of action would depend on the biological target it interacts with.
Safety and Hazards
While specific safety and hazard information for “[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid” is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety guidelines outlined in the compound’s MSDS should be followed .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-10-4-2-1-3-9(10)7-14-5-6-15(12(14)18)8-11(16)17/h1-4H,5-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPURGBZRBANDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=CC=C2F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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